molecular formula C7H8O4S B012314 Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate CAS No. 19813-55-9

Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate

Cat. No.: B012314
CAS No.: 19813-55-9
M. Wt: 188.2 g/mol
InChI Key: JWVGLUKLEKSZEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chloramphenicol succinate sodium involves the esterification of chloramphenicol with succinic anhydride. The reaction is typically catalyzed by an organic amine such as pyridine and carried out in a solvent like acetone . The molar ratio of succinic anhydride to chloramphenicol is maintained at 1:1.2, and the reaction is controlled at specific temperatures and times to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the preparation of chloramphenicol succinate sodium follows similar principles but on a larger scale. The process involves the use of large reactors where the esterification reaction is carried out under controlled conditions. The product is then refined to achieve the desired purity levels .

Chemical Reactions Analysis

Comparison with Similar Compounds

Biological Activity

Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate is a thiophene-based compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of both hydroxyl and methoxy groups attached to a thiophene ring. This combination enhances its reactivity and biological activity compared to similar compounds.

Compound Name Structural Features Unique Properties
Methyl 3-hydroxythiophene-2-carboxylateLacks methoxy groupExhibits different solubility and reactivity
Methyl 3-methoxythiophene-2-carboxylateLacks hydroxyl groupDifferent biological activity profile
5-Methoxy-3-thiophenecarboxylic acidNo methyl esterAcidic properties suitable for different reactions

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

  • Antioxidant Activity : The compound has shown potential in reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases .
  • Antimicrobial Properties : Preliminary studies indicate that it may inhibit the growth of certain bacteria, including mycobacteria, suggesting its potential as an antimicrobial agent .
  • Antiproliferative Effects : Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines, making it a candidate for further cancer research .

Pharmacological Effects

This compound has been studied for its pharmacological properties, which include:

  • Inhibition of Mycobacterial Growth : In vitro studies have demonstrated that this compound can inhibit the growth of non-tuberculous mycobacteria (NTM) and Mycobacterium tuberculosis (Mtb) at specific concentrations .
  • Antioxidative Properties : The presence of hydroxyl and methoxy groups enhances the compound's ability to act as an antioxidant, stabilizing free radicals and reducing oxidative stress in cells .

Case Studies

  • Antimicrobial Activity : A study evaluated the effectiveness of this compound against various strains of mycobacteria. Results showed that it exhibited significant inhibitory activity, particularly against Mycobacterium abscessus and Mycobacterium tuberculosis strains, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
  • Antiproliferative Activity : In another investigation, the compound was tested on several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values were found to be in the low micromolar range (approximately 1.2–4.4 µM), indicating potent antiproliferative effects .

Properties

IUPAC Name

methyl 3-hydroxy-5-methoxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4S/c1-10-5-3-4(8)6(12-5)7(9)11-2/h3,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVGLUKLEKSZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(S1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384585
Record name Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19813-55-9
Record name Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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